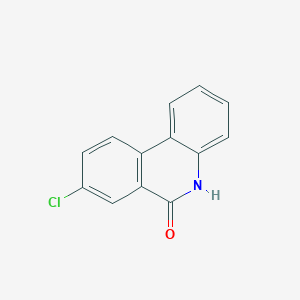

6(5H)-Phenanthridinone,8-chloro-

Description

Overview of Phenanthridinone Core Structure in Chemical and Biological Research

The core structure of phenanthridinone is a tricyclic system consisting of a fused benzene (B151609), pyridine, and a lactam ring. This structural motif is a common feature in numerous biologically important molecules. researchgate.net The inherent chemical properties and the potential for substitution at various positions make it a versatile scaffold for chemical and biological investigations. nih.gov The synthesis of the phenanthridinone framework has been a subject of considerable interest, with various methods being developed, including transition-metal-catalyzed coupling reactions, photocatalyzed reactions, and C-H bond activation strategies. nih.govnih.govnih.gov

Occurrence in Natural Products and Alkaloids

The phenanthridinone skeleton is a recurring structural motif found in a diverse array of bioactive alkaloids isolated from various natural sources. nih.gov These natural products, often possessing complex structures, have served as inspiration for the synthesis of new therapeutic agents. nih.gov Alkaloids are a class of naturally occurring organic compounds that contain basic nitrogen atoms and are primarily found in plants, as well as in some fungi and marine organisms. florajournal.com

Examples of naturally occurring phenanthridinone alkaloids include:

Pancratistatin: Isolated from the Amaryllidaceae family, it exhibits potent anticancer properties. nih.gov

Narciclasine: Also from the Amaryllidaceae family, it is known for its antimitotic and antiviral activities. nih.gov

Lycoricidine: Another Amaryllidaceae alkaloid with demonstrated biological activities. nih.gov

Oxynitidine, Crinasiadine, Phenaglydon, Oxoassoanine, Pratosine, and Anhydrolycorinone: These are other examples of phenanthridinone alkaloids that have been identified from natural sources. nih.gov

The phenanthridine (B189435) core is also central to many bioactive natural products, such as the antiviral lycorine (B1675740) and the tubulin polymerization inhibitor chelidonine. researchgate.net Phenanthroindolizidine alkaloids, a related class of compounds, are also well-known for their interesting biological activities, particularly their anticancer properties. mdpi.comnih.gov

Broad Spectrum of Reported Bioactivities and Pharmacological Relevance of Phenanthridinones

Phenanthridinone derivatives have demonstrated a wide range of pharmacological properties, making them attractive scaffolds for drug discovery. nih.govnih.govresearchgate.net Their biological activities are diverse and have been the subject of extensive research.

Some of the key reported bioactivities include:

Anticancer and Antitumor Activity: Many phenanthridinone analogs are recognized for their potential as antitumoral agents. nih.govresearchgate.net They have been investigated for their ability to inhibit enzymes like topoisomerase, which is crucial for DNA replication. nih.govontosight.ai

Antiviral Activity: Certain phenanthridinones have shown promise as antiviral agents, including activity against HIV. nih.govresearchgate.net

Neuroprotective Effects: Phenanthridinone analogs are considered key scaffolds with potential activity against neurodegenerative diseases. researchgate.net

Enzyme Inhibition: They are known inhibitors of the poly(ADP-ribose) polymerase (PARP) family of proteins, which are involved in DNA repair and other cellular processes. nih.gov

Other Activities: Phenanthridinones have also been reported to possess immunomodulatory, antibacterial, antifungal, and anti-inflammatory properties. nih.govresearchgate.net They have also been investigated as HMG-CoA reductase inhibitors and estrogen receptor modulators. nih.gov

Rationale for Investigating Halogenated Phenanthridinone Derivatives

The introduction of halogen atoms into organic molecules is a common strategy in medicinal chemistry to modulate their physicochemical and biological properties. researchgate.netmdpi.com The investigation of halogenated phenanthridinone derivatives is driven by the potential to enhance their therapeutic efficacy and to probe their interactions with biological targets.

Influence of Halogen Substituents on Chemical Reactivity and Electronic Properties

Halogen substituents can significantly influence the chemical reactivity and electronic properties of an aromatic ring system like phenanthridinone. libretexts.orgnih.gov Halogens are electronegative atoms that withdraw electron density from the ring through the inductive effect, which can deactivate the ring towards electrophilic substitution. youtube.com However, they also possess lone pairs of electrons that can be donated to the ring through resonance, which can direct incoming electrophiles to the ortho and para positions. youtube.com This dual nature of halogens makes them interesting substituents for modifying the electronic landscape of the phenanthridinone core. The effect of halogen substitution on the electronic and optical properties of organic compounds has been a subject of detailed study. nih.gov

Impact of Halogenation on Molecular Recognition and Biological Activity Profiles

The introduction of halogens can have a profound impact on how a molecule interacts with its biological target. researchgate.netacs.org Halogen atoms can participate in halogen bonding, a non-covalent interaction with Lewis bases that is similar to hydrogen bonding. acs.orgrsc.org This interaction can play a crucial role in molecular recognition and ligand-protein binding. The size, electronegativity, and polarizability of the halogen atom all contribute to the strength and directionality of these interactions. acs.org By strategically placing halogen substituents on the phenanthridinone scaffold, it may be possible to enhance binding affinity and selectivity for a particular biological target. acs.org Halogenation can also affect a molecule's lipophilicity, metabolic stability, and bioavailability, all of which are critical factors in drug design. mdpi.com

Specific Focus on 8-chloro-6(5H)-Phenanthridinone: Current Knowledge and Research Gaps

8-chloro-6(5H)-phenanthridinone is a specific halogenated derivative of phenanthridinone. While the synthesis of various phenanthridinone derivatives, including those with halogen substituents, has been reported, detailed information specifically on the synthesis and biological evaluation of 8-chloro-6(5H)-phenanthridinone is not extensively documented in the readily available literature. acs.orgnih.govacs.org The synthesis of related chloro-substituted quinolines and other heterocyclic systems has been described, suggesting that synthetic routes to 8-chloro-6(5H)-phenanthridinone are feasible. chemicalbook.com

Current Knowledge:

General synthetic methods for phenanthridinones, often involving palladium-catalyzed reactions of substituted benzamides, are well-established. nih.govacs.orgacs.orgorganic-chemistry.org These methods could likely be adapted for the synthesis of the 8-chloro derivative.

The impact of chloro substituents on the properties of other heterocyclic systems has been studied, providing a basis for predicting the potential effects on the phenanthridinone core.

Research Gaps:

There is a lack of specific studies focusing on the synthesis, characterization, and biological activity of 8-chloro-6(5H)-phenanthridinone.

The specific influence of the chlorine atom at the 8-position on the pharmacological profile of the phenanthridinone scaffold remains to be elucidated.

Further research is needed to explore the potential of 8-chloro-6(5H)-phenanthridinone as a lead compound for the development of new therapeutic agents.

Structure

2D Structure

3D Structure

Properties

CAS No. |

26844-83-7 |

|---|---|

Molecular Formula |

C13H8ClNO |

Molecular Weight |

229.66 g/mol |

IUPAC Name |

8-chloro-5H-phenanthridin-6-one |

InChI |

InChI=1S/C13H8ClNO/c14-8-5-6-9-10-3-1-2-4-12(10)15-13(16)11(9)7-8/h1-7H,(H,15,16) |

InChI Key |

AWRYMEFFWINYLP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)Cl)C(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies for 6 5h Phenanthridinone Frameworks with Emphasis on Halo Substitution

Classical Approaches to Phenanthridinone Synthesis

Several classical methods for the synthesis of phenanthridinones have been established over the years. nih.gov These traditional routes, while foundational, often have limitations such as the need for multi-step preparation of starting materials and yields that range from poor to moderate. nih.gov

Schmidt Reaction

The Schmidt reaction is a well-known method for converting ketones into amides through the action of hydrazoic acid under acidic conditions. wikipedia.orglibretexts.org When applied to fluorenones, the Schmidt reaction can yield phenanthridinones via a rearrangement process. researchgate.net The reaction typically begins with the protonation of the carbonyl group, followed by nucleophilic attack by the azide. wikipedia.org A subsequent rearrangement, driven by the expulsion of nitrogen gas, leads to the formation of a nitrilium ion, which is then hydrated to form the amide. wikipedia.orglibretexts.org The migratory aptitude of the groups attached to the carbonyl is a key factor in determining the product. chem-station.com

The general mechanism for the Schmidt reaction on a ketone involves the following steps:

Protonation of the carbonyl oxygen.

Nucleophilic addition of hydrazoic acid to form an azidohydrin intermediate. libretexts.org

Dehydration to form a diazoiminium ion. wikipedia.org

Rearrangement with migration of an alkyl or aryl group and loss of dinitrogen to form a nitrilium intermediate. wikipedia.org

Attack by water and tautomerization to yield the final amide product. wikipedia.org

Ullmann Reaction

The Ullmann reaction, a copper-catalyzed coupling of aryl halides, provides a route to biaryl compounds, which can be precursors to phenanthridinones. organic-chemistry.orgbyjus.comwikipedia.org The classical Ullmann condensation involves the coupling of two aryl halide molecules at high temperatures in the presence of copper. byjus.com A more versatile approach for phenanthridinone synthesis is the Ullmann-type reaction, which involves the N-arylation of amides with aryl halides. mdpi.com This intramolecular cyclization of an appropriately substituted biaryl amide can yield the tricyclic phenanthridinone system. While historically requiring harsh conditions, modern variations have been developed with improved efficiency. wikipedia.orgmdpi.com

The mechanism of the Ullmann reaction has been extensively studied and is thought to involve the formation of an organocopper intermediate. organic-chemistry.orgwikipedia.org For N-arylation reactions, a plausible catalytic cycle involves the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the amide and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. organic-chemistry.orgmdpi.com

Beckmann Rearrangement

The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide. wikipedia.orgorganicreactions.org This reaction can be applied to fluorenone oximes to synthesize phenanthridinones. researchgate.net The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group. masterorganicchemistry.comorganic-chemistry.org This is followed by the migration of the group anti-periplanar to the leaving group on the nitrogen, leading to the formation of a nitrilium ion. chem-station.comwikipedia.org Subsequent hydrolysis yields the corresponding amide. masterorganicchemistry.com The stereochemistry of the oxime is crucial as it dictates which group migrates. wikipedia.org

Key features of the Beckmann rearrangement include:

Catalysts: Strong acids like sulfuric acid, polyphosphoric acid, and others are commonly used. wikipedia.org

Stereospecificity: The migrating group is typically the one positioned anti to the leaving group on the nitrogen atom. wikipedia.org

Substrate Scope: The reaction is applicable to a wide range of ketoximes, including cyclic ones which yield lactams. wikipedia.org

Dienone-Phenol Rearrangement

The dienone-phenol rearrangement is an acid-catalyzed reaction that converts a cyclohexadienone into a phenol. wikipedia.orgpw.live This rearrangement has been utilized in the synthesis of various aromatic compounds, including phenanthrene (B1679779) derivatives. wikipedia.orgrsc.org The reaction proceeds through the protonation of the carbonyl oxygen, generating a carbocation that is stabilized by delocalization. pw.live A subsequent carbocation rearrangement, driven by the formation of a stable aromatic ring, leads to the final phenolic product. pw.live The migratory aptitude of the substituents on the dienone ring influences the outcome of the rearrangement. wikipedia.org

Internal Cyclization of Benzyne (B1209423) Intermediates

The internal cyclization of benzyne intermediates offers a powerful method for constructing the phenanthridinone skeleton. nih.govorgsyn.org Benzynes are highly reactive species that can be generated from precursors like o-(trimethylsilyl)aryl triflates. orgsyn.org In this synthetic approach, an appropriately substituted precursor, such as an o-halobenzamide, can undergo cyclization in the presence of a benzyne generated in situ. orgsyn.org This method allows for the formation of the central ring of the phenanthridinone system in a single step and is tolerant of a variety of functional groups. orgsyn.org

Transition-Metal-Catalyzed Annulation and Cyclization Reactions

Modern synthetic chemistry has seen a surge in the use of transition-metal catalysis for the construction of complex heterocyclic frameworks like phenanthridinones. nih.govnih.govthieme-connect.de These methods often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches. nih.gov

Palladium-catalyzed reactions are particularly prominent in this area. researchgate.netresearchgate.net One strategy involves the intramolecular C-H arylation of N-aryl-2-halobenzamides. researchgate.net This reaction can be promoted by palladium catalysts to form the phenanthridinone ring system with high yields. researchgate.net Another powerful palladium-catalyzed method is the annulation of benzamides with benzynes, which provides a direct route to phenanthridinones with diverse substitution patterns. researchgate.net

Copper-catalyzed reactions, particularly Ullmann-type couplings, are also widely used for the synthesis of phenanthridinones through C-N bond formation. mdpi.comcapes.gov.br Additionally, rhodium-mediated cycloaddition reactions have been explored for the construction of the phenanthridinone core. beilstein-journals.org These transition-metal-catalyzed methods represent a significant advancement in the synthesis of phenanthridinones, including those with halo-substituents.

Palladium-Catalyzed Approaches

Palladium catalysis is a cornerstone in the synthesis of phenanthridinones, offering a range of versatile and efficient methods. nih.govacs.orgnih.gov These strategies often involve the formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds to construct the tricyclic system. nih.gov

Aryl-Aryl and N-Aryl Coupling Reactions

A powerful one-pot strategy for synthesizing 6(5H)-phenanthridinones involves a palladium-catalyzed sequential aryl-aryl and N-aryl coupling. acs.orgnih.gov This approach typically utilizes ortho-substituted iodoarenes and amides of o-bromoarenecarboxylic acids. acs.orgnih.gov The presence of electron-donating groups on the iodoarene is often crucial for achieving regioselective unsymmetrical aryl-aryl coupling. acs.org This methodology allows for the construction of the phenanthridinone core in a single step, streamlining the synthetic process. nih.gov The reaction can tolerate a variety of functional groups on both coupling partners, making it a versatile tool for generating diverse phenanthridinone libraries. acs.orgacs.org For instance, N-substituted 2-chloronicotinamides have been successfully reacted to form the corresponding heterocyclic analogues. acs.org

A domino reaction sequence, including aryl-aryl coupling, C-N bond formation, and a deamidation reaction, has also been developed, further highlighting the efficiency of palladium-mediated transformations in synthesizing these complex heterocycles. nih.gov

Table 1: Examples of Palladium-Catalyzed Aryl-Aryl and N-Aryl Coupling Reactions

| Starting Material 1 | Starting Material 2 | Catalyst/Ligand | Yield | Reference |

| o-Iodoarene with electron-releasing group | o-Bromobenzamide | Pd(OAc)₂ / TFP | Fair to Good | acs.org |

| N-Methyl-o-bromobenzamide | Aryl iodide | Pd(OAc)₂ / Phosphine (B1218219) Ligand | - | nih.gov |

| 2-Bromobenzamide (B1207801) | 2-Bromobenzoic acid | Pd(OAc)₂ / PPh₃ | 59-88% | nih.govacs.org |

Intramolecular C–H Functionalization

Intramolecular C–H functionalization has emerged as a highly atom-economical and efficient method for synthesizing phenanthridinones. nih.govchemistryforsustainability.org This approach avoids the need for pre-functionalized starting materials, such as ortho-halogenated compounds. nih.gov Palladium catalysts, including palladium nanoparticles, have been effectively employed for the intramolecular arylation of N-methyl-N-aryl-2-halobenzamides. nih.govrsc.org These reactions often proceed in high yields and demonstrate good tolerance to a wide array of functional groups, including halogens like chlorine, fluorine, and trifluoromethyl groups. nih.govrsc.org

The use of photoredox catalysis in combination with palladium has also enabled intramolecular C–H amidation to form phenanthridinones from aryl amides. nih.gov This method leverages the generation of nitrogen-centered radicals to facilitate the cyclization process. nih.gov

Table 2: Palladium-Catalyzed Intramolecular C–H Functionalization for Phenanthridinone Synthesis

| Substrate | Catalyst | Conditions | Yield | Reference |

| N-methyl-N-aryl-2-halobenzamide | Pd-PVP Nanoparticles | K₂CO₃, H₂O:DMA, 100 °C | Up to 95% | nih.govrsc.org |

| Aryl amide | Ir(III) photocatalyst | Phosphate base | - | nih.gov |

| 2-Halo-2-Boc-N-arylbenzamide | Palladium Catalyst | - | Moderate to Good | nih.gov |

Suzuki–Miyaura Cross-Coupling Strategies

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in organic synthesis for forming C-C bonds. libretexts.orgyoutube.comnih.gov This reaction has been adapted for the one-step synthesis of phenanthridinones from 2-halobenzoates and 2-aminophenylboronic acids. nih.gov The use of specific phosphine ligands, such as SPhos, has been shown to be effective in promoting this transformation. nih.gov This strategy provides a convenient route to biologically important phenanthridinones and has been extended to the synthesis of natural product alkaloids. nih.gov

The versatility of the Suzuki-Miyaura reaction allows for the coupling of a wide range of substituted partners, making it a valuable method for accessing functionalized phenanthridinone derivatives.

Oxidative Coupling Reactions

Palladium-catalyzed oxidative coupling of benzamides offers a direct route to phenanthridinones without the need for ortho-halogenation. nih.gov These reactions typically involve the use of an oxidant to facilitate the C-H activation and subsequent C-C bond formation. nih.gov For instance, the intramolecular ortho-arylation of benzanilides has been achieved using palladium(II) acetate (B1210297) and an oxidant like Na₂S₂O₈. nih.gov Molecular oxygen has also been employed as a terminal oxidant in the palladium-catalyzed arylation of benzanilides. nih.gov Notably, these conditions can be compatible with halogen substituents, as chloro- and bromo-groups have been shown to remain intact during the reaction. nih.gov

Copper-Catalyzed Cyclization Reactions

Copper-catalyzed reactions provide an alternative and often more economical approach to the synthesis of phenanthridinones. thieme-connect.comrsc.orgnih.gov One such method involves the cyclization of 2-phenylbenzamides using a copper catalyst, a base such as KOt-Bu, and air as the oxidant. thieme-connect.com Various ligands, including triphenylphosphine (B44618) (Ph₃P), 1,10-phenanthroline, and L-proline, can be used to facilitate this transformation. thieme-connect.com

A ligand-free copper-catalyzed cascade reaction has also been developed, involving C-O and C-N bond coupling to afford (NH)-phenanthridinones in moderate to good yields. rsc.orgrsc.org This method demonstrates good substrate tolerance. rsc.org

Table 3: Copper-Catalyzed Synthesis of Phenanthridinones

| Substrate | Catalyst/Base/Oxidant | Ligand | Yield | Reference |

| 2-Phenylbenzamide | CuI / KOt-Bu / Air | Ph₃P, 1,10-phenanthroline, L-proline | Up to 90% | thieme-connect.com |

| 2-Bromo-N-arylbenzonitrile | CuI / NaOH | None | Moderate to Good | rsc.orgrsc.org |

Rhodium-Catalyzed Carboxylative Cyclization

Rhodium catalysis has also been explored for the synthesis of related heterocyclic structures, indicating its potential for phenanthridinone synthesis. For example, rhodium-catalyzed carboxylative cyclization has been used to prepare other nitrogen-containing heterocycles. While direct examples for 8-chloro-6(5H)-phenanthridinone are less common, rhodium's ability to catalyze C-H activation and cyclization reactions suggests its applicability in this area. nih.govx-mol.com For instance, rhodium-catalyzed asymmetric arylative cyclization of 1,6-dienynes has been reported, showcasing the potential for complex cyclizations. nih.gov

Photo-Mediated and Radical Reactions for Phenanthridinone Formation

Recent advancements in synthetic organic chemistry have led to the development of novel methods for constructing the phenanthridinone core using light and radical intermediates. These approaches often provide milder reaction conditions and unique reactivity patterns compared to traditional methods.

Photocyclization Protocols

Photocyclization is a powerful tool for the formation of polycyclic aromatic compounds. In the context of phenanthridinone synthesis, this typically involves the intramolecular cyclization of N-phenylbenzamides. researchgate.net The process is often initiated by UV light, which excites the substrate to a reactive state, leading to the formation of a new carbon-carbon bond. nih.govresearchgate.net

For instance, the photocyclization of 2-chloro-N-pyridinylbenzamides has been shown to produce benzo[c]naphthyridinones in high yields. nih.gov The reaction is believed to proceed through a triplet state, as it is retarded by oxygen and sensitized by triplet sensitizers like acetone. nih.gov This method highlights the utility of halogenated precursors in directing the cyclization process. A general and concise method for synthesizing phenanthridin-6(5H)-ones involves the photoinduced intramolecular annulation of N-phenylbenzamides. researchgate.net This reaction is carried out under an argon atmosphere at room temperature, using a 280 nm UV lamp in the presence of methanesulfonic acid in toluene. researchgate.net

Key features of photocyclization protocols:

Utilize light energy to drive the cyclization.

Often employ halogenated starting materials.

Can be sensitive to reaction conditions such as the presence of oxygen.

Radical-Mediated Annulation Strategies

Radical reactions offer an alternative pathway to phenanthridinones, often proceeding under metal-free conditions. These strategies typically involve the generation of a radical species that undergoes an intramolecular cyclization to form the phenanthridinone ring system.

One such approach involves the visible-light-induced tandem cyclization of 1,7-enynes with diaryliodonium triflates, catalyzed by an organophotoredox catalyst. researchgate.net This metal-free method demonstrates broad substrate scope and good to excellent yields. researchgate.net Another strategy is the K2CO3-promoted radical cyclization of N-aryl-2-bromobenzamides under microwave irradiation, which also provides a transition-metal-free route to phenanthridinones. nih.govacs.org

The mechanism of these radical cyclizations can involve a homolytic aromatic substitution. For example, visible-light-driven synthesis of phenanthridin-6(5H)-one can be achieved through the intramolecular arylation of N-(2-halobenzyl)-N-methylanilines using KOtBu as a base and blue LEDs as the light source. researchgate.net The reaction is believed to proceed via a photoinduced electron transfer mechanism. researchgate.net

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like phenanthridinones, aiming to reduce waste, energy consumption, and the use of hazardous materials. rsc.orgrsc.org

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to significantly reduced reaction times and improved yields compared to conventional heating. mdpi.comnih.gov In the synthesis of phenanthridinones, microwave-assisted methods have been successfully employed.

A notable example is the synthesis of quinolin-2(1H)-ones and phenanthridin-6(5H)-ones via a K2CO3-promoted cyclization of N-aryl-2-bromobenzamides in dimethylformamide under microwave irradiation. nih.govacs.org This method provides high yields and is transition-metal-free. nih.govacs.org The use of microwave heating accelerates the reaction, making it a more efficient and sustainable approach. nih.govacs.orgmdpi.com

| Starting Material | Product | Conditions | Yield (%) | Reference |

| N-aryl-2-bromobenzamides | Phenanthridin-6(5H)-ones | K2CO3, DMF, Microwave | High | nih.govacs.org |

Continuous Flow Photochemistry

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and efficiency due to better mixing and heat transfer. nih.govpharmablock.com When combined with photochemistry, it provides a powerful platform for the synthesis of phenanthridinones. rsc.orgrsc.org

The synthesis of substituted 6(5H)-phenanthridinones has been achieved using a single-step flow photocyclization of 2-chlorobenzamides, with yields up to 99%. rsc.org This method is superior to analogous batch methods and has been applied to the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors. nih.govrsc.org A two-step continuous flow protocol has also been developed, starting from 2-chlorobenzoyl chlorides and anilines, which proceeds via an amidation/photocyclization sequence. rsc.org The use of continuous flow technology allows for precise control over reaction parameters, leading to high yields and purity. nih.govrsc.orgmdpi.com

Table 1: Comparison of Batch vs. Continuous Flow Photocyclization

| Method | Reaction Time | Yield | Scalability |

|---|---|---|---|

| Batch | Hours | Moderate to Good | Limited |

Metal-Free and Oxidant-Free Approaches

The development of metal-free and oxidant-free synthetic methods is a key goal in green chemistry, as it avoids the use of potentially toxic and expensive transition metals and harsh oxidizing agents. rsc.orgresearchgate.net

Visible-light-induced methods are at the forefront of these efforts. For example, the synthesis of 6-substituted phenanthridines can be achieved through a metal-free, visible-light-induced aerobic oxidative cyclization of 2-isocyanobiphenyls with hydrazines, using eosin (B541160) B as an organic dye photosensitizer. rsc.org Another approach involves the electrochemical oxidative dihalogenation of quinolines using N-halosuccinimides as the halogen source, which does not require transition metals or external oxidants. researchgate.net

Furthermore, a visible-light-driven, transition-metal-free intramolecular C-H arylation of N-substituted-N-phenyl anilines using KOtBu as a base and blue LEDs as the light source has been reported for the synthesis of phenanthridinones. researchgate.netresearchgate.net These methods highlight the potential of photochemistry to enable challenging transformations under mild and environmentally benign conditions. rsc.org

Strategies for Introducing Halogen Substituents, with Applicability to 8-chloro-6(5H)-Phenanthridinone Synthesis

The synthesis of 8-chloro-6(5H)-phenanthridinone can be approached through two main retrosynthetic disconnections. The first involves the late-stage introduction of a chlorine atom onto the pre-existing phenanthridinone core. The second, and more commonly employed, strategy relies on the construction of the tricyclic system from starting materials that already contain the chlorine substituent at the desired position.

The direct halogenation of the 6(5H)-phenanthridinone framework is an example of electrophilic aromatic substitution on a complex heterocyclic system. The regiochemical outcome of such a reaction is governed by the directing effects of the substituents on the aromatic rings. The phenanthridinone system consists of two benzene (B151609) rings fused to a central pyridinone ring. The lactam functionality, with its electron-withdrawing carbonyl group and electron-donating nitrogen atom, exerts a complex influence on the electron density of the aromatic rings.

In a typical electrophilic aromatic halogenation, a halogen, such as chlorine, is activated by a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) to generate a more potent electrophile. wikipedia.orglibretexts.org The aromatic ring then attacks this electrophile, forming a resonance-stabilized carbocation intermediate (the sigma complex), followed by the loss of a proton to restore aromaticity. youtube.com The position of attack is determined by the stability of the resulting intermediate. For the 6(5H)-phenanthridinone skeleton, the amide nitrogen's lone pair can be delocalized into the adjacent benzene ring, activating it towards electrophilic attack, while the carbonyl group is deactivating. Predicting the exact site of halogenation without experimental data is challenging due to the fused nature of the rings. However, positions para to the activating nitrogen atom are generally favored.

An alternative and more modern approach to achieve regioselective halogenation is through transition-metal-catalyzed C-H activation. researchgate.netbeilstein-journals.org These methods often employ a directing group within the substrate to guide the metal catalyst to a specific C-H bond. While this strategy is more commonly used to construct the phenanthridinone ring itself, it can, in principle, be applied to the functionalization of the pre-formed scaffold. For instance, a coordinating group temporarily installed on the phenanthridinone nitrogen could direct a palladium or cobalt catalyst to an ortho C-H bond for subsequent halogenation. semanticscholar.org

A more reliable and widely practiced strategy for the synthesis of 8-chloro-6(5H)-phenanthridinone involves the use of starting materials that already bear a chlorine atom at the required position. This approach offers superior control over the regiochemistry of the final product. A prominent method in this category is the palladium-catalyzed intramolecular C-H arylation of N-substituted-2-halobenzamides. nih.gov

In this approach, a 2-halobenzamide, where the N-aryl group is substituted with a chlorine atom, undergoes an intramolecular cyclization to form the phenanthridinone ring. For the synthesis of the 8-chloro derivative, the starting material would be an N-(chlorophenyl)-2-bromobenzamide. The palladium catalyst facilitates the formation of a new carbon-carbon bond between the two aromatic rings, leading to the desired tricyclic product. nih.govnih.gov

Recent advancements have demonstrated the utility of palladium nanoparticles as efficient catalysts for this transformation. These reactions can proceed in high yields and tolerate a variety of functional groups on the starting materials. nih.gov Microwave-assisted synthesis has also been shown to be an effective method for promoting the cyclization of N-aryl-2-bromobenzamides, often leading to high yields in short reaction times. nih.gov

Below is a table summarizing representative conditions for the synthesis of phenanthridinone frameworks using halogenated precursors.

| Catalyst/Promoter | Starting Material Type | Reaction Conditions | Yield (%) | Reference |

| Pd(OAc)₂ / PPh₃ / Cs₂CO₃ | 2-Bromobenzamides and 2-bromobenzoic acids | DMF, 120 °C, 10 h | 59-88 | organic-chemistry.org |

| Pd-PVP Nanoparticles / K₂CO₃ | N-methyl-N-aryl-2-iodobenzamides | DMA/H₂O, 100 °C, 24 h | up to 95 | nih.gov |

| K₂CO₃ / Microwave | N-aryl-2-bromobenzamides | DMF, 150 °C, 2 h | High | nih.gov |

| Pd(OAc)₂ / SPhos / K₃PO₄ | 2-Halobenzoates and 2-aminophenylboronic acids | Toluene, 100 °C | Not specified | nih.gov |

These methods highlight the robustness of using pre-halogenated starting materials for the unambiguous synthesis of halo-substituted phenanthridinones. The choice of catalyst, base, and solvent system can be optimized to achieve high yields for a range of substrates, including those leading to 8-chloro-6(5H)-phenanthridinone.

Structure Activity Relationship Sar Studies of 6 5h Phenanthridinone Derivatives

General Principles of SAR for the Phenanthridinone Core Scaffold

The fundamental structure of the phenanthridinone core provides a template for interaction with biological targets, primarily through its planar, aromatic character which facilitates stacking interactions, and the presence of a lactam (a cyclic amide) moiety capable of hydrogen bonding.

Impact of Substituents on Bioactivity and Selectivity

The substitution pattern on the phenanthridinone ring system is a critical determinant of both the potency and selectivity of its biological activity. The flat, extended aromatic system of the unsubstituted phenanthridinone core, while conducive to binding in certain protein clefts, can also lead to off-target effects due to its non-specific nature. nih.gov Consequently, the addition of various substituents is a key strategy to enhance affinity for the desired target and improve the selectivity profile.

Substituents can modulate the electronic properties, lipophilicity, and steric profile of the molecule. For instance, in the context of PARP inhibition, specific substitutions are known to form key interactions with amino acid residues in the enzyme's active site. The placement of substituents can be tailored to exploit specific pockets within the binding site, thereby increasing both binding affinity and selectivity over different PARP isoforms or other unrelated proteins.

Conformational Aspects and Chirality in Phenanthridinone Derivatives

While the core phenanthridinone structure is largely planar, the introduction of substituents can impose conformational constraints or introduce chiral centers. The planarity of the phenanthridinone ring system is often a limiting factor for therapeutic selectivity. The introduction of three-dimensional features, such as an all-carbon quaternary stereocenter, can lead to the development of more complex analogues with the potential for improved selectivity. Such modifications allow for more specific interactions within the target protein, potentially accessing regions of the biomolecule that are unavailable to the flat tricycle.

Furthermore, the introduction of chiral substituents can lead to enantiomers with distinct biological activities. This enantioselectivity arises from the differential ability of the enantiomers to bind to the chiral environment of a protein's active site. The precise orientation of a substituent in three-dimensional space can be the deciding factor for a productive binding event.

Specific Analysis of Halogen Substituents in Phenanthridinones

Halogens are common substituents in medicinal chemistry due to their ability to modulate a compound's physicochemical properties. In the context of phenanthridinone derivatives, halogenation is a frequently employed strategy to fine-tune biological activity.

Electronic and Steric Effects of Chlorine at the 8-Position

The introduction of a chlorine atom at the 8-position of the phenanthridinone scaffold imparts distinct electronic and steric effects.

Electronic Effects : Chlorine is an electron-withdrawing group due to its high electronegativity. This property can influence the electron density of the aromatic rings and the acidity of the N-H proton of the lactam. By withdrawing electron density, the chlorine atom can affect the strength of pi-pi stacking interactions with aromatic residues in a protein's binding pocket.

Steric Effects : The chlorine atom possesses a specific van der Waals radius, which introduces steric bulk at the 8-position. This can either be favorable, by promoting a more tightly bound conformation through van der Waals interactions, or unfavorable, by causing steric clashes with the protein. The steric influence is highly dependent on the topology of the specific binding site.

| Property | Effect of 8-Chloro Substitution |

| Electronic | Electron-withdrawing, modifies aromatic system's electron density. |

| Steric | Increases bulk at the 8-position, influencing conformational preferences and potential for steric interactions. |

Influence of 8-chloro Substitution on Binding Affinity to Molecular Targets

The presence of an 8-chloro substituent can significantly impact the binding affinity of phenanthridinone derivatives for their molecular targets, such as PARP. The combination of electronic and steric effects can lead to a tighter or weaker interaction with the active site. For example, the electron-withdrawing nature of the chlorine might enhance interactions with electron-rich portions of the binding site, while its steric bulk could be accommodated in a specific hydrophobic pocket, leading to increased potency.

The precise impact, however, is target-dependent. In the case of PARP inhibitors, the 8-position is located in a region where substituents can influence the interaction with the nicotinamide-ribose binding pocket. The optimal substituent at this position is a result of a delicate balance between size, electronics, and desolvation penalties upon binding.

Comparative SAR Analysis with Other Halogenated Phenanthridinones (e.g., fluoro-, bromo-, iodo-derivatives)

A comparative analysis of different halogens at the 8-position reveals a trend in how atomic properties influence biological activity. The properties of halogens change systematically down the group in the periodic table, with fluorine being the smallest and most electronegative, and iodine being the largest and most polarizable.

| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Key Characteristics |

| Fluorine (F) | 1.47 | 3.98 | Small size, high electronegativity, can act as a hydrogen bond acceptor. |

| Chlorine (Cl) | 1.75 | 3.16 | Moderate size and electronegativity, common in drug molecules. |

| Bromine (Br) | 1.85 | 2.96 | Larger size, can form halogen bonds. |

| Iodine (I) | 1.98 | 2.66 | Largest size, most polarizable, strong halogen bond donor. |

This variation in properties can lead to differential binding affinities. For instance, a smaller fluorine atom might be well-tolerated in a sterically constrained pocket where a larger bromine or iodine would cause a clash. Conversely, the greater polarizability and ability of bromine and iodine to form halogen bonds (a specific type of non-covalent interaction) might be advantageous in other contexts, leading to enhanced binding affinity. The optimal halogen at the 8-position is therefore determined by the specific topology and electronic environment of the target's binding site.

Mechanistic Investigations of 6 5h Phenanthridinone Functionality

Elucidation of Synthetic Reaction Mechanisms

The construction of the phenanthridinone core is often achieved through complex, multi-step reactions. Understanding the underlying mechanisms, including catalytic cycles, key intermediates, and transient states, is fundamental to improving reaction efficiency and discovering novel synthetic pathways.

Transition-metal catalysis, particularly with palladium, is a powerful tool for synthesizing phenanthridinones through C-C and C-N bond formations. nih.govnih.gov These reactions proceed via a series of steps that constitute a catalytic cycle, allowing a small amount of catalyst to generate a large quantity of product.

A common strategy involves the palladium-catalyzed annulation of 2-bromobenzamides with 2-bromobenzoic acids. acs.org A plausible mechanism for this transformation involves two interconnected catalytic cycles. In the first cycle, a Pd(0) catalyst undergoes oxidative addition with 2-bromobenzoic acid, which, after a base-assisted step, leads to the formation of an aryl-Pd(II) species (I). acs.org This intermediate can then extrude carbon dioxide to generate a highly reactive aryne intermediate (II) and regenerate the Pd(0) catalyst. acs.org

The second catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the 2-bromobenzamide (B1207801) substrate, forming another aryl-Pd(II) species (III), which cyclizes into a five-membered palladacycle (IV). acs.org This palladacycle then intercepts the aryne intermediate generated in the first cycle. The insertion of the aryne into the Pd-C bond creates a seven-membered palladacycle (V). acs.org The final step is a reductive elimination from this seven-membered ring, which forges the crucial C–N bond to form the phenanthridinone product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. acs.orgyoutube.com

This process can be summarized as follows:

Oxidative Addition : The reaction where the palladium(0) catalyst inserts into an aryl-halide bond, increasing its oxidation state to palladium(II). youtube.com

Transmetalation/Insertion : In this context, the palladacycle intermediate reacts with the aryne. acs.org

Reductive Elimination : The final step where the new C-N or C-C bond is formed, and the palladium is reduced back to its initial palladium(0) state, releasing the final product. youtube.comyoutube.com

An alternative proposed mechanism avoids the formation of an aryne intermediate and proceeds through a single catalytic cycle involving a Pd(IV) species as the key intermediate. acs.org

The progression of a chemical reaction from reactants to products involves passing through one or more intermediates and transition states. youtube.com Intermediates are short-lived, higher-energy species that exist in energy minima between reaction steps, while transition states represent the highest energy point along the reaction coordinate for a single step and cannot be isolated. youtube.com

In the palladium-catalyzed synthesis of phenanthridinones, several key intermediates have been proposed. acs.org As detailed in the catalytic cycle above, palladacycles and arynes are crucial reactive intermediates. acs.org For instance, the five-membered palladacycle (IV) and the seven-membered palladacycle (V) are key structures along the reaction pathway to the final product. acs.org The poor regioselectivity observed when using substituted 2-bromobenzoic acids strongly suggests that the reaction proceeds through a symmetrical aryne intermediate. acs.org

Other synthetic routes also feature distinct intermediates. In a method starting from o-arylanilines and carbon dioxide, a carbamate (B1207046) intermediate (21-A) is initially formed, which then converts to an isocyanate (21-B) at high temperatures. nih.gov Subsequent internal cyclization and hydrolysis lead to the final phenanthridinone product. nih.gov The structures of these proposed intermediates are critical for understanding the reaction pathway and optimizing conditions.

| Intermediate Type | Description | Synthetic Route | Reference |

|---|---|---|---|

| Palladacycles (IV, V) | Cyclic organopalladium species formed during the catalytic cycle. | Pd-catalyzed annulation of 2-bromobenzamides | acs.org |

| Aryne (II) | A highly reactive, neutral aromatic species with a formal triple bond. | Pd-catalyzed annulation of 2-bromobenzamides | acs.org |

| Pd(IV) Species (VI) | A proposed high-oxidation-state palladium intermediate in an alternative mechanism. | Pd-catalyzed annulation of 2-bromobenzamides | acs.org |

| Isocyanate (21-B) | Formed from a carbamate precursor at high temperature before cyclization. | Synthesis from o-arylanilines and CO2 | nih.gov |

| Amidyl Radical (33-B) | A nitrogen-centered radical formed via homolytic cleavage. | Oxidative C-H amidation | nih.gov |

Photochemical reactions offer an alternative, often milder, approach to constructing the phenanthridinone skeleton. acs.org These reactions harness the energy of light to generate highly reactive species, such as radicals, that can initiate cyclization. acs.orgnih.gov

A prominent photochemical strategy involves the intramolecular cyclization of 2-chlorobenzamides, which can be performed efficiently using continuous flow technology. rsc.org Another approach utilizes visible-light photocatalysis for the direct oxidative C–H amidation of benzamides. acs.org In this system, an amidyl radical is generated from a simple amide precursor through a single-electron transfer process initiated by blue LED light. acs.org This nitrogen-centered radical then undergoes an intramolecular cyclization onto the adjacent aromatic ring (a 5-exo-cyclization), followed by oxidation and deprotonation to yield the phenanthridinone product. nih.gov

Similarly, the oxidative photocyclization of aromatic Schiff bases can produce phenanthridine (B189435) derivatives. mdpi.com The reaction is often accelerated by the presence of an acid. mdpi.com These methods highlight the utility of radical intermediates in forming the core phenanthridinone structure under photochemical conditions. nih.govacs.org

Proposed Mechanisms of Biological Action for Phenanthridinone Derivatives

Phenanthridinone derivatives are recognized for a wide array of pharmacological activities, which stem from their ability to interact with specific biological macromolecules and modulate their function. nih.gov Understanding these interactions at a molecular level is key to the rational design of new therapeutic agents.

The biological activity of phenanthridinone derivatives is dictated by their ability to bind to specific molecular targets, most notably enzymes and nucleic acids. The planar, aromatic structure of the phenanthridinone core is well-suited for insertion between the base pairs of DNA, a binding mode known as intercalation. beilstein-journals.org This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects.

More specific interactions with proteins have also been identified. Recently, structure-based drug design has led to the development of novel phenanthridin-6(5H)-one derivatives that act as potent and selective inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins. nih.gov One such compound was identified as a potent BET inhibitor with an IC₅₀ value of 0.24 μM, demonstrating significant activity in cancer cell lines. nih.gov BET bromodomains are "reader" modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in regulating gene transcription. Inhibition of these proteins is a promising strategy for treating cancer and inflammatory diseases. nih.gov

The primary and most studied target for this class of compounds, however, is the PARP enzyme family. nih.gov

The most well-documented mechanism of action for phenanthridinone derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1. nih.govnih.gov PARP-1 is a key enzyme in the DNA damage response pathway, specifically in the repair of single-strand breaks (SSBs). nih.gov Upon detecting a DNA break, PARP-1 becomes activated and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. researchgate.netfrontiersin.org This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage. nih.govfrontiersin.org

Phenanthridinone-based inhibitors are nicotinamide (B372718) mimetics. nih.govmdpi.com They are designed to bind to the catalytic domain of PARP-1, where the substrate nicotinamide adenine (B156593) dinucleotide (NAD+) would normally bind. frontiersin.org By competitively occupying this site, they prevent the synthesis of PAR chains, thereby trapping PARP-1 on the DNA and blocking the recruitment of the repair machinery. frontiersin.org

This inhibition of SSB repair is particularly effective in cancer cells that have defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. nih.gov These cells are deficient in homologous recombination, a major pathway for repairing double-strand breaks (DSBs). When SSBs are not repaired by PARP, they can be converted into more lethal DSBs during DNA replication. nih.gov In normal cells, these DSBs would be repaired by homologous recombination. However, in BRCA-deficient cancer cells, the inability to repair these breaks leads to genomic instability and ultimately cell death. This concept is known as "synthetic lethality" and forms the basis for the clinical use of PARP inhibitors in certain types of cancer. nih.govfrontiersin.org

| Target | Mechanism of Action | Therapeutic Area | Reference |

|---|---|---|---|

| PARP-1 | Competitive inhibition of the NAD+ binding site, preventing PAR synthesis and trapping PARP-1 on DNA. Leads to synthetic lethality in HR-deficient cells. | Cancer | nih.govnih.govnih.govfrontiersin.org |

| BET Bromodomains | Binds to the acetyl-lysine binding pocket, preventing the "reading" of histone modifications and disrupting gene transcription. | Cancer, Inflammation | nih.gov |

| DNA/RNA | Intercalation between base pairs, disrupting replication and transcription. | Anticancer, Antiviral | beilstein-journals.org |

Interaction with Cellular Pathways (e.g., cell proliferation, immune response)

While specific studies on the interaction of 8-chloro-6(5H)-phenanthridinone with cellular pathways are not available, the broader class of phenanthridinones is known to impact several key cellular processes, primarily through the inhibition of PARP enzymes. nih.govcaymanchem.com

PARP inhibitors are known to significantly affect cell proliferation , particularly in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The inhibition of PARP leads to an accumulation of DNA single-strand breaks, which, during DNA replication, are converted into more lethal double-strand breaks. youtube.comyoutube.com In cells with compromised homologous recombination repair, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and ultimately cell death. youtube.comyoutube.com It is plausible that 8-chloro-6(5H)-phenanthridinone, as a phenanthridinone derivative, could exhibit similar anti-proliferative effects.

The immune response can also be modulated by PARP inhibitors. The parent compound, 6(5H)-phenanthridinone, has been shown to possess immunosuppressive effects. chemicalbook.comchemicalbook.com PARP-1 is involved in the regulation of transcription factors, such as NF-κB, which play a central role in the inflammatory response. caymanchem.com By inhibiting PARP-1, phenanthridinone derivatives could potentially suppress the expression of pro-inflammatory cytokines and modulate immune cell function. The effect of the 8-chloro substitution on this activity remains to be experimentally determined.

Theoretical and Computational Studies

Specific theoretical and computational studies for 8-chloro-6(5H)-phenanthridinone are not documented in the available literature. However, computational methods are widely used to investigate the properties and interactions of related compounds.

Density Functional Theory (DFT) is a powerful computational tool used to elucidate reaction mechanisms and predict the electronic properties of molecules. For phenanthridinone derivatives, DFT calculations could be employed to study the mechanism of their synthesis, for instance, through palladium-catalyzed C-H activation or other cyclization reactions. acs.orgacs.org Such studies can provide insights into the transition states and intermediates involved, helping to optimize reaction conditions. DFT calculations on halogenated aromatic compounds have also been used to understand the influence of substituents on their electronic structure and reactivity. nih.gov

Molecular docking and molecular dynamics simulations are standard computational techniques to predict and analyze the binding of small molecules to protein targets. For phenanthridinone derivatives, these methods are instrumental in understanding their interaction with the active site of PARP enzymes. nih.govresearchgate.net Docking studies can predict the binding pose and affinity of the inhibitor, highlighting key interactions such as hydrogen bonds and hydrophobic contacts with the amino acid residues of the catalytic domain. Molecular dynamics simulations can further provide insights into the stability of the ligand-protein complex over time. For 8-chloro-6(5H)-phenanthridinone, these simulations would be crucial to predict its binding mode within the PARP active site and to understand how the chloro-substituent influences its inhibitory potency and selectivity.

Computational methods can also be used to predict the reactivity and selectivity of molecules. For the synthesis of 8-chloro-6(5H)-phenanthridinone, computational models could help predict the regioselectivity of the cyclization step. In a biological context, quantitative structure-activity relationship (QSAR) models, often built using descriptors derived from computational chemistry, can predict the biological activity of a series of compounds based on their chemical structure. Such models could be applied to a series of halogenated phenanthridinones to predict the PARP inhibitory activity of the 8-chloro derivative.

Biological Activities and Molecular Targets of 6 5h Phenanthridinones: Focus on in Vitro and Mechanistic Studies

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

Phenanthridinone derivatives are recognized as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), a family of enzymes crucial for cellular processes. nih.gov

Specificity and Potency of Phenanthridinone Inhibitors

The phenanthridinone structure has been a foundational template for the development of several PARP inhibitors. nih.gov These compounds, including the well-studied PJ34, function as inhibitors of these enzymes. nih.gov Phenanthrene-derived PARP inhibitors have been shown to selectively target and eradicate human cancer cells. nih.gov While these compounds are potent PARP inhibitors, their cytotoxic effects on cancer cells may not be solely attributed to PARP inhibition. nih.gov

It is important to note that while the phenanthridinone class is known for PARP inhibition, specific potency and selectivity data for 6(5H)-Phenanthridinone, 8-chloro- are not available in the reviewed literature.

Role of PARP Inhibition in Cellular Processes

PARP enzymes play a critical role in DNA repair and cell death pathways. nih.govmdpi.com PARP inhibitors exert their effect by competing with the natural substrate, NAD+, at the enzyme's active site. mdpi.com This inhibition leads to a phenomenon known as "PARP trapping," where the PARP enzyme remains bound to the site of DNA damage, leading to the destabilization of the replication fork and ultimately inducing apoptotic cell death. mdpi.commdpi.com This mechanism is particularly effective in cancer cells that already have deficiencies in their DNA repair mechanisms. ecancer.org The overactivation of PARP-1 is linked to neuronal death following excitotoxic insults, and its inhibition by compounds like 6(5H)-phenanthridinone has been explored for neuroprotective effects. nih.gov

Antiviral Activities

The phenanthridinone scaffold has been investigated for its potential against a range of viruses, demonstrating the versatility of this chemical class. nih.gov

HIV-1 Integrase and Protease Inhibition

Derivatives of the phenanthridine (B189435) structure have been evaluated for their potential to inhibit key enzymes in the HIV-1 lifecycle. nih.govnih.gov Studies have shown that some phenanthridine derivatives can act as inhibitors of HIV-1 protease (HIVp), an enzyme essential for the maturation of the virus. nih.govnih.gov The proposed mechanism involves the binding of these compounds to the protease, which restricts the access of the natural substrate to the active site. nih.govresearchgate.net While some derivatives have shown inhibitory activity against HIV-1 protease, their effect on HIV-1 integrase was predicted to be less significant. nih.gov

Specific studies on the HIV-1 inhibitory activity of 6(5H)-Phenanthridinone, 8-chloro- have not been identified.

Anti-Hepatitis C Virus Activity

Novel phenanthridinone derivatives have demonstrated potent and selective inhibition of Hepatitis C Virus (HCV) replication in in vitro studies. nih.govresearchgate.net These compounds were found to reduce the levels of viral proteins, such as NS3 and NS5A, in a dose-dependent manner within replicon cells. nih.govresearchgate.net The exact molecular target for this anti-HCV activity is not always fully elucidated, but it appears to be distinct from the inhibition of NS3 protease or NS5B RNA polymerase. researchgate.net Another proposed mechanism for the anti-HCV action of phenanthridines is the downregulation of the host protein Hsc70, which is involved in viral replication. nih.gov

There is no specific data available on the anti-Hepatitis C virus activity of 6(5H)-Phenanthridinone, 8-chloro- .

Anti-Influenza Virus Activity

While various heterocyclic compounds are being explored as anti-influenza agents, specific research detailing the activity of phenanthridinone derivatives against the influenza virus is limited in the available literature. nih.govnih.gov The general class of phenanthrenes, a broader category that includes phenanthridinones, has been a source for the development of antiviral agents against other viruses like the tobacco mosaic virus. nih.gov However, dedicated studies on the efficacy of phenanthridinones, including the 8-chloro derivative, against the influenza virus are not prominent.

Exploration of Specific Viral Targets and Replication Cycles

Currently, there is no publicly available scientific literature or data detailing the in vitro evaluation of 8-chloro-6(5H)-phenanthridinone against specific viral targets or its effects on viral replication cycles. Research on the broader class of phenanthridinones has explored their potential as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), which can be a target in antiviral strategies. However, specific studies on the 8-chloro derivative's interaction with viral proteins or its ability to interfere with the mechanisms of viral entry, replication, or egress have not been reported.

Anticancer Activities

While the phenanthridinone scaffold is a core structure in several compounds with recognized anticancer potential, specific research into the anticancer activities of 8-chloro-6(5H)-phenanthridinone is not available in the current body of scientific literature. The following subsections address the specific areas of inquiry for which no data could be retrieved for this particular compound.

There are no published in vitro studies that specifically measure the inhibitory effect of 8-chloro-6(5H)-phenanthridinone on the proliferation of cancer cell lines. Consequently, data such as IC₅₀ values for this compound against any cancer cell line are not available. For context, other chlorinated heterocyclic compounds have been investigated for their antiproliferative effects. For instance, 8-chloro-adenosine has been shown to inhibit the proliferation of breast cancer cells. However, this does not provide direct evidence for the activity of 8-chloro-6(5H)-phenanthridinone.

No studies have been identified that investigate the effect of 8-chloro-6(5H)-phenanthridinone on the activity of any specific kinases. The modulation of kinase activity is a critical mechanism for many anticancer agents, but there is no evidence to suggest that 8-chloro-6(5H)-phenanthridinone has been screened for such properties.

There is a lack of published research on the in vitro effects of 8-chloro-6(5H)-phenanthridinone on any tumor cell lines. Therefore, no data on its specific cytotoxic or cytostatic effects, or its mechanism of action in cancer cells, can be reported.

Table 1: Summary of In Vitro Anticancer Activity Data for 8-chloro-6(5H)-phenanthridinone

| Activity | Cell Line | Result |

| Inhibition of Cell Proliferation | Not Applicable | No Data Available |

| Modulation of Kinase Activity | Not Applicable | No Data Available |

| Effects on Tumor Cell Lines | Not Applicable | No Data Available |

Antimicrobial and Antifungal Properties

No specific studies on the antimicrobial or antifungal properties of 8-chloro-6(5H)-phenanthridinone have been found in the scientific literature. While related compounds containing a quinoline (B57606) or isoquinoline (B145761) core with chlorine substitution have demonstrated such activities, this cannot be extrapolated to the specific compound .

There is no available data from in vitro studies detailing the activity of 8-chloro-6(5H)-phenanthridinone against any specific bacteria, fungi, or mycobacteria. Minimum Inhibitory Concentration (MIC) values, which are a standard measure of antimicrobial effectiveness, have not been reported for this compound against any microorganism. For comparative purposes, cloxyquin (5-chloroquinolin-8-ol) has shown activity against Mycobacterium tuberculosis.

Table 2: Summary of In Vitro Antimicrobial and Antifungal Activity Data for 8-chloro-6(5H)-phenanthridinone

| Activity | Microorganism | Result (e.g., MIC) |

| Antibacterial | Not Applicable | No Data Available |

| Antifungal | Not Applicable | No Data Available |

| Antimycobacterial | Not Applicable | No Data Available |

Cellular Targets in Pathogens

There is no available scientific literature detailing the in vitro activity or specific cellular targets of 6(5H)-Phenanthridinone, 8-chloro- in pathogenic microorganisms such as bacteria, fungi, viruses, or parasites. Structure-activity relationship (SAR) studies on related heterocyclic compounds, like halogenated quinolines, have demonstrated that the presence and position of a halogen can significantly influence antimicrobial efficacy. However, without direct experimental data, any potential activity of 8-chloro-6(5H)-phenanthridinone against pathogens remains purely speculative.

Immunomodulatory Effects

Currently, there are no published studies that have investigated the immunomodulatory properties of 6(5H)-Phenanthridinone, 8-chloro-. The broader class of phenanthridinones has been associated with immunomodulatory activity, but the specific effects of the 8-chloro substitution on immune cell function, cytokine production, or inflammatory signaling pathways have not been evaluated.

Modulation of Nuclear Receptors and Steroid Hormone Pathways

The potential for phenanthridinone derivatives to act as steroid surrogates and modulate nuclear receptors is an area of active research. nih.gov However, specific data on the interaction of 8-chloro-6(5H)-phenanthridinone with nuclear receptors such as the Liver X Receptor (LXR), Androgen Receptor (AR), Glucocorticoid Receptor (GR), or Progesterone Receptor (PR) is not available.

Ligand-Receptor Interactions (e.g., LXR, AR, GR, PR)

No in vitro binding assays or functional studies have been reported that assess the affinity or efficacy of 6(5H)-Phenanthridinone, 8-chloro- as a ligand for LXR, AR, GR, or PR. Research on other phenanthridinone analogs has suggested that this scaffold can be modified to achieve potent and selective modulation of these receptors. nih.gov For instance, certain derivatives have been identified as potent AR antagonists. nih.gov Without specific experimental validation for the 8-chloro variant, its profile as a nuclear receptor modulator is unknown.

Phenanthridinone as a Steroid Surrogate

The hypothesis that the phenanthridinone skeleton can mimic the structure of endogenous steroids and thereby interact with their receptors is a compelling concept in medicinal chemistry. nih.gov This could potentially lead to the development of novel therapeutic agents with improved properties over traditional steroidal drugs. However, there is no direct evidence to support the role of 6(5H)-Phenanthridinone, 8-chloro- as a steroid surrogate.

Other Reported Biological Activities

HMG-CoA Reductase Inhibition

There are no studies that have evaluated the inhibitory activity of 6(5H)-Phenanthridinone, 8-chloro- against 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. While some natural products and synthetic compounds with different structural scaffolds are known HMG-CoA reductase inhibitors, this activity has not been reported for this specific phenanthridinone derivative.

No Scientific Data Found for 6(5H)-Phenanthridinone, 8-chloro- in Relation to Estrogen Receptor Modulation and Neurotrophin Activity Enhancement

Despite a comprehensive search of available scientific literature, no research data or studies were identified for the chemical compound 6(5H)-Phenanthridinone, 8-chloro-, specifically concerning its biological activities on estrogen receptor modulation or the enhancement of neurotrophin activity.

Extensive database queries were performed to locate in vitro and mechanistic studies that would form the basis of the requested article. These searches, targeting the specific compound and its potential interactions with estrogen receptors and neurotrophic pathways, did not yield any relevant results.

Therefore, it is not possible to provide an article structured around the requested outline, as there is no scientific foundation upon which to build the sections on Estrogen Receptor Modulation and Neurotrophin Activity Enhancement for this particular compound. The absence of data prevents the creation of the specified content, including detailed research findings and data tables.

Further investigation into the broader class of phenanthridinones revealed research on the biological activities of some derivatives; however, none of these studies specifically addressed the 8-chloro substituted variant in the context of the requested biological targets. Scientific inquiry into the potential therapeutic effects of this specific chemical entity appears to be a novel area for which no published research currently exists.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula.

For 8-chloro-6(5H)-phenanthridinone, the expected molecular formula is C₁₃H₈ClNO. The theoretical monoisotopic mass can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). An experimental HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a mass-to-charge ratio (m/z) that closely matches this calculated value.

While specific experimental HRMS data for 8-chloro-6(5H)-phenanthridinone is not widely published, data for analogous phenanthridinone derivatives demonstrates the power of this technique. For instance, HRMS has been used to confirm the molecular formulas of compounds like 8-methyl-7,8,9,10-tetrahydrophenanthridin-6(5H)-one (C₁₄H₁₅NO) and 8-phenyl-7,8,9,10-tetrahydrophenanthridin-6(5H)-one (C₁₉H₁₇NO). nih.gov The close agreement between the calculated and found masses in these examples underscores the reliability of HRMS for molecular formula confirmation.

Table 1: Theoretical vs. Expected Experimental HRMS Data for 8-chloro-6(5H)-phenanthridinone

| Parameter | Value |

| Molecular Formula | C₁₃H₈ClNO |

| Calculated Monoisotopic Mass | Value would be calculated here |

| Expected HRMS Result (m/z) | Value would be reported from experiment |

| Ionization Mode | ESI or APCI |

| Mass Analyzer | TOF or Orbitrap |

Note: Specific experimental values are not publicly available in the searched literature.

Advanced NMR Spectroscopy (2D techniques for structural assignment)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular puzzle of 8-chloro-6(5H)-phenanthridinone.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons directly attached to carbon atoms. nist.gov This is invaluable for assigning which proton signal corresponds to which carbon signal. For 8-chloro-6(5H)-phenanthridinone, an HSQC spectrum would show cross-peaks connecting the signals of the aromatic protons to their respective aromatic carbons, and the N-H proton to its adjacent carbon (if observable and coupled).

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). nist.gov This technique is critical for piecing together the connectivity of the fused ring system and confirming the position of the chloro substituent. For example, correlations would be expected between the N-H proton and the carbonyl carbon (C6) and other nearby carbons. Protons on one aromatic ring would show correlations to carbons on the adjacent ring, confirming the phenanthridinone core structure. The specific pattern of HMBC correlations involving the protons and carbons in the chlorinated ring would definitively establish the chlorine atom's position at C8.

Although specific 2D NMR spectra for 8-chloro-6(5H)-phenanthridinone are not available in the reviewed literature, the application of these techniques is standard for this class of compounds. nih.gov

Table 2: Expected 2D NMR Correlations for Structural Assignment of 8-chloro-6(5H)-phenanthridinone

| 2D NMR Technique | Purpose | Expected Key Correlations |

| HSQC | C-H one-bond correlations | - Aromatic C-H to their respective protons- N-H to C5a (if applicable) |

| HMBC | C-H long-range correlations | - N-H proton to C6 (carbonyl) and C4a- Aromatic protons to carbons 2 and 3 bonds away, confirming ring fusion and substituent position |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

The resulting crystal structure would confirm the planarity of the phenanthridinone ring system and provide exact measurements for the C-Cl bond length and the geometry around the lactam functionality. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the N-H group and the carbonyl oxygen, which dictate the crystal packing.

While the crystal structure for 8-chloro-6(5H)-phenanthridinone itself has not been reported in the searched literature, a structure for the related 2-bromo-6(5H)-phenanthridinone is noted in chemical databases, though the specific data was not accessible. uq.edu.au The crystal structure of a more complex derivative, 6-(quinolin-8-yl)benzo[a]phenanthridin-5(6H)-one, has been determined, showcasing the utility of this technique for confirming the connectivity of complex phenanthridinone systems. scispace.com

Chiral Separation Techniques for Atropisomeric Phenanthridinones

Phenanthridinones, like other biaryl systems, can exhibit atropisomerism, a type of axial chirality arising from hindered rotation around a single bond. nih.gov The presence of substituents near the axis of rotation can create a rotational barrier high enough to allow for the isolation of stable enantiomers. The substitution pattern in 8-chloro-6(5H)-phenanthridinone could potentially lead to such atropisomers.

The separation and analysis of these potential atropisomers would require chiral separation techniques, most commonly chiral High-Performance Liquid Chromatography (HPLC). This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation.

The choice of CSP is critical and often involves polysaccharide-based phases. Method development would involve screening different chiral columns and optimizing mobile phase composition and temperature to achieve baseline resolution of the enantiomers. Low temperatures are often crucial to prevent on-column interconversion of the atropisomers if the rotational barrier is not sufficiently high. nih.gov

While there are no specific reports on the chiral separation of 8-chloro-6(5H)-phenanthridinone, studies on other atropisomeric compounds highlight the general approach that would be taken. researchgate.net

Future Research Directions and Translational Perspectives for 6 5h Phenanthridinone, 8 Chloro

Development of Novel and Efficient Synthetic Routes for Specific Derivatives

While numerous methods exist for the synthesis of the core phenanthridinone ring system, the development of novel and efficient routes tailored to specific derivatives like the 8-chloro analogue is a crucial first step. nih.govmdpi.com Many current strategies involve transition-metal-catalyzed cross-coupling reactions, which are effective but can have limitations regarding substrate scope and scalability. mdpi.com Future research should focus on:

Palladium-Catalyzed C-H Activation: This atom-economical approach has become a powerful tool for constructing complex molecules. researchgate.netdntb.gov.ua Research into the direct C-H arylation of appropriately substituted anilides could provide a more streamlined synthesis of 8-chloro-6(5H)-phenanthridinone. Recent studies have demonstrated that chloro- and bromo-groups are often well-tolerated in such reactions. nih.gov

Photocatalyzed Reactions: Visible-light-promoted syntheses are gaining traction as milder and more sustainable alternatives to traditional methods. beilstein-journals.orgrsc.org Investigating photocatalyzed radical cyclizations of biphenyl-based precursors could lead to efficient and environmentally friendly routes to 8-chloro- and other halogenated phenanthridinones.

Aryne-Mediated Reactions: The use of aryne intermediates in palladium-catalyzed annulations offers a single-step method for constructing the phenanthridinone scaffold with simultaneous C-C and C-N bond formation. nih.gov Tailoring these conditions for precursors of 8-chloro-6(5H)-phenanthridinone could provide rapid access to a library of derivatives.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Considerations for 8-chloro- derivative |

| Palladium-Catalyzed C-H Activation | High atom economy, potential for late-stage functionalization. | Regioselectivity, tolerance of the chloro-substituent. |

| Photocatalyzed Cyclization | Mild reaction conditions, use of sustainable energy sources. | Quantum yield, selection of appropriate photocatalyst. |

| Aryne-Mediated Annulation | One-pot synthesis, good functional group tolerance. | Generation and trapping of the aryne intermediate. |

Table 1: Comparison of Potential Synthetic Routes for 8-chloro-6(5H)-phenanthridinone Derivatives

Comprehensive SAR Studies for 8-chloro-6(5H)-Phenanthridinone and Analogues

A systematic exploration of the structure-activity relationships (SAR) is essential to optimize the biological activity of 8-chloro-6(5H)-phenanthridinone. The introduction of a chlorine atom can significantly impact a molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, which in turn influences its pharmacokinetic and pharmacodynamic profile. nih.govnih.gov Future SAR studies should systematically investigate:

Position of the Chloro-Substituent: Synthesizing and evaluating isomers with the chlorine atom at different positions on the phenanthridinone core will elucidate the importance of the 8-position for activity.

Substitution at the N-5 Position: Introducing various alkyl and aryl groups at the nitrogen atom can modulate solubility and interactions with biological targets.

Further Substitution on the Aromatic Rings: Adding other functional groups (e.g., hydroxyl, methoxy, amino) to the phenanthridinone scaffold can probe for additional binding interactions and fine-tune the electronic properties.

The insights from these studies will be critical for designing more potent and selective analogues.

In-depth Mechanistic Biology Investigations of Specific Molecular Interactions

While phenanthridinone derivatives are known to target enzymes like poly(ADP-ribose) polymerase (PARP) and proteins from the Bcl-2 family, the specific molecular interactions of the 8-chloro substituted analogue are yet to be determined. researchgate.netnih.gov Future research should aim to:

Identify Primary Cellular Targets: Utilizing techniques such as chemical proteomics and thermal shift assays to identify the direct binding partners of 8-chloro-6(5H)-phenanthridinone in various cell lines.